N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride
Overview
Description
N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a dimethylamino group attached to a benzene ring, along with a prop-2-en-1-ylamino substituent. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-nitrobenzaldehyde with prop-2-en-1-amine under acidic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Dimethylation: The amine is subsequently reacted with formaldehyde and dimethylamine in the presence of a catalyst like para-toluenesulfonic acid to introduce the dimethylamino group.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline N-oxide.
Reduction: N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Lacks the prop-2-en-1-ylamino substituent, making it less versatile in certain applications.
N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline: Similar structure but with ethyl groups instead of methyl groups, which can affect its reactivity and solubility.
Uniqueness
N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride is unique due to the presence of both dimethylamino and prop-2-en-1-ylamino groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to its analogs.
Properties
IUPAC Name |
N,N-dimethyl-4-[(prop-2-enylamino)methyl]aniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-4-9-13-10-11-5-7-12(8-6-11)14(2)3;/h4-8,13H,1,9-10H2,2-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDAAOUHOJFJJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC=C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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